![molecular formula C10H16N2O3 B2373683 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione CAS No. 2097948-15-5](/img/structure/B2373683.png)
1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione
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Description
1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione, also known as THPP, is a heterocyclic compound that belongs to the class of piperazine derivatives. THPP is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Organic Synthesis Intermediate
“1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione” is mainly used as an intermediate in organic synthesis . It plays a crucial role in the synthesis of various organic compounds due to its unique chemical structure.
Medicinal Chemistry
This compound also finds its application in medicinal chemistry . It can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and therapies.
Synthesis of Cell Biology Detection Reagents
It can be used in the synthesis of cell biology detection reagents . These reagents are essential tools in biological research, helping scientists to detect and measure biological processes in cells.
Synthesis of Histone Deacetylase (HDAC) Inhibitors
It may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of HDAC, and they have potential therapeutic applications in cancer treatment.
properties
IUPAC Name |
1-methyl-3-(oxan-4-yl)piperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-12-6-8(13)11-9(10(12)14)7-2-4-15-5-3-7/h7,9H,2-6H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNADDZSBLZTEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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